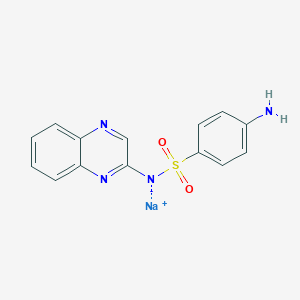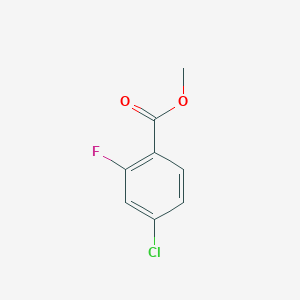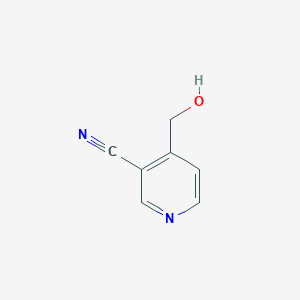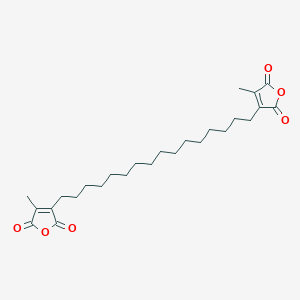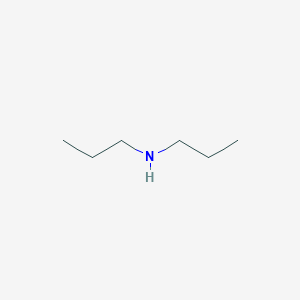![molecular formula C20H29Br2NO3 B117706 [8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide CAS No. 150575-66-9](/img/structure/B117706.png)
[8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of [8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide involves its interaction with the nicotinic acetylcholine receptor. This receptor is involved in various neurological processes, including learning, memory, and attention. By binding to this receptor, [8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide can modulate its activity, leading to changes in these processes.
生化和生理效应
The biochemical and physiological effects of [8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide are still being studied. However, it has been shown to have potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. It has also been shown to have potential as a pain reliever and anesthetic.
实验室实验的优点和局限性
One of the main advantages of [8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide is its high affinity for the nicotinic acetylcholine receptor. This makes it a valuable tool for studying the role of this receptor in various neurological processes. However, its limitations include its potential toxicity and the need for careful handling.
未来方向
There are several future directions for research on [8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide. One area of interest is its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Another area of interest is its potential as a pain reliever and anesthetic. Further research is also needed to understand its mechanism of action and potential side effects. Overall, [8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide has significant potential for a wide range of applications and is an exciting area of research in the scientific community.
合成方法
The synthesis of [8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide involves a multi-step process. The starting materials include 3-hydroxy-2-phenylpropanoic acid, 8-bromo-1-propanol, and 8-methyl-8-azabicyclo[3.2.1]octan-3-one. The reaction involves the esterification of 3-hydroxy-2-phenylpropanoic acid with 8-bromo-1-propanol, followed by the addition of 8-methyl-8-azabicyclo[3.2.1]octan-3-one. The final product is obtained by the addition of hydrobromic acid.
科学研究应用
[8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of neuroscience. This compound has been shown to have a high affinity for the nicotinic acetylcholine receptor, which is involved in various neurological processes. It has also been shown to have potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.
属性
CAS 编号 |
150575-66-9 |
|---|---|
产品名称 |
[8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide |
分子式 |
C20H29Br2NO3 |
分子量 |
491.3 g/mol |
IUPAC 名称 |
[8-(1-bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide |
InChI |
InChI=1S/C20H29BrNO3.BrH/c1-14(12-21)22(2)16-8-9-17(22)11-18(10-16)25-20(24)19(13-23)15-6-4-3-5-7-15;/h3-7,14,16-19,23H,8-13H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
GFLTUTGGYNITGM-UHFFFAOYSA-M |
SMILES |
CC(CBr)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |
规范 SMILES |
CC(CBr)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



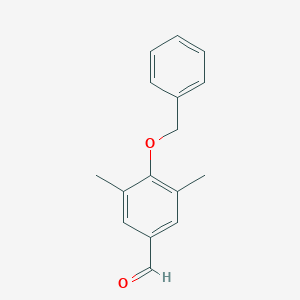
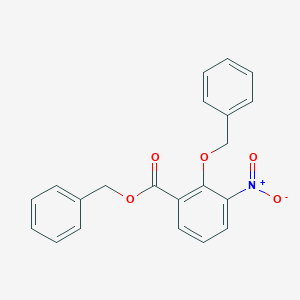
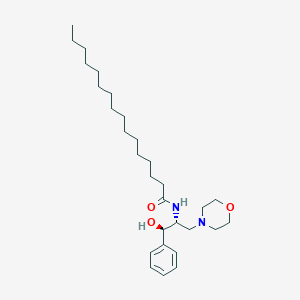
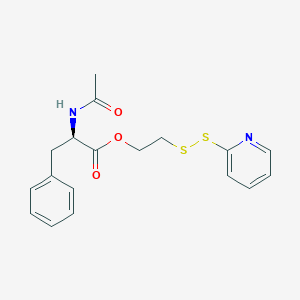
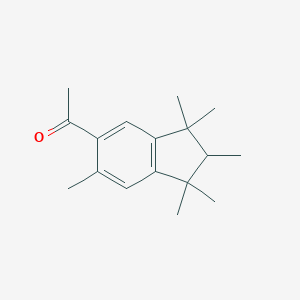
![Methyl methoxy[(methoxycarbonyl)amino]acetate](/img/structure/B117650.png)
